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molecular formula C10H18O4 B8470030 Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)butanoate

Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)butanoate

Cat. No. B8470030
M. Wt: 202.25 g/mol
InChI Key: KPZPCJBZTURVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728018B2

Procedure details

2-(2-Methyl-[1,3]dioxolan-2-yl)-butyric acid ethyl ester (85.5 g) was taken up in dry Et2O (50 mL). This mixture was added dropwise to a suspension of LiAlH4 (16.1 g) in dry Et2O (200 mL), cooled in an ice bath. The mixture was refluxed for 4 h., cooled in an ice bath, and quenched by adding H2O (16.1 mL), 2M aqueous NaOH (32.2 mL) and again H2O (16.1 mL). The suspension was filtered, the filter cake was washed with Et2O, and the combined filtrates were evaporated to dryness. The residue (49 g) was purified by vacuum distillation (112-125° C., 15 mbar), yielding 43.5 g of a clear, colorless liquid. 1H NMR (400 MHz, CDCl3) δ 0.98 (t, J=7.5 Hz, 3H), 1.10-1.24 (m, 1H), 1.31 (s, 3H), 1.50-1.75 (m, 2H), 3.12, (br s, 1H), 3.59-3.76 (m, 2H), 3.94-4.02 (m, 4H).
Quantity
85.5 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH:5]([C:8]1([CH3:13])[O:12][CH2:11][CH2:10][O:9]1)[CH2:6][CH3:7])C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[CH3:13][C:8]1([CH:5]([CH2:6][CH3:7])[CH2:4][OH:3])[O:9][CH2:10][CH2:11][O:12]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
85.5 g
Type
reactant
Smiles
C(C)OC(C(CC)C1(OCCO1)C)=O
Step Two
Name
Quantity
16.1 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 h.
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by adding H2O (16.1 mL), 2M aqueous NaOH (32.2 mL) and again H2O (16.1 mL)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the filter cake was washed with Et2O
CUSTOM
Type
CUSTOM
Details
the combined filtrates were evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue (49 g) was purified by vacuum distillation (112-125° C., 15 mbar)
CUSTOM
Type
CUSTOM
Details
yielding 43.5 g of a clear, colorless liquid

Outcomes

Product
Name
Type
Smiles
CC1(OCCO1)C(CO)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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